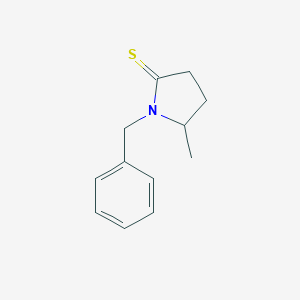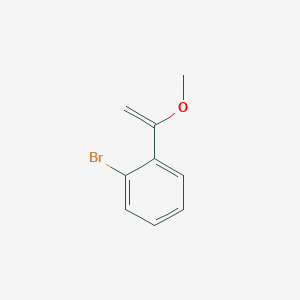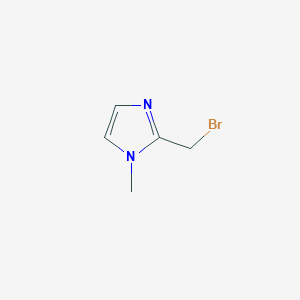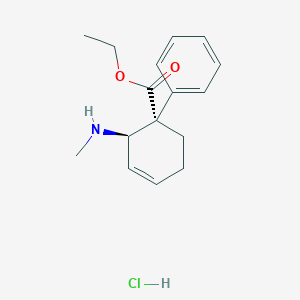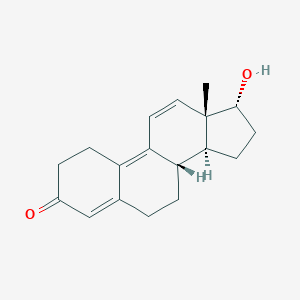
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
説明
“Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” is an organic compound with the molecular formula C8H8N2O2S2 . It is also known by its IUPAC name "methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate" .
Synthesis Analysis
The compound can be prepared by the reaction of bis(methylthio)methylenepropanedinitrile with methyl thioglycolate followed by dimethyl acetylenedicarboxylate (DMAD) in the presence of potassium carbonate in dimethyl sulfoxide .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with an amino group, a cyano group, a methylthio group, and a carboxylate group .Chemical Reactions Analysis
The compound has been used in the synthesis of polyfunctionalized quinolines. In one reaction, it was reacted with dimethyl acetylenedicarboxylate (DMAD) to give a polyfunctionalized quinoline .Physical And Chemical Properties Analysis
The compound is a cream-colored powder with a melting point between 202.0-211.0°C . Its molecular weight is 197.24 .科学的研究の応用
Synthesis and Chemical Properties Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a compound that has garnered attention due to its unique structure and potential applications in various fields of chemical research. One key area of interest is in the synthesis and properties of related thiophene derivatives, which are known for their diverse chemical reactivity and biological activity. Research integrates data on synthesis methods, chemical reactivity, and biological activities of thiophene compounds, highlighting the potential for creating functionalized derivatives with specific electron-donating or electron-withdrawing groups. These chemical transformations often maintain the integrity of the thiophene ring, distinguishing these compounds from others in the chromone system, and opening up avenues for exploring their use in medicinal chemistry and material science (Sosnovskikh, 2018).
Biological Activity and Carcinogenicity Studies Another dimension of research focuses on evaluating the biological activities and potential carcinogenicity of thiophene analogues. Studies have synthesized and assessed thiophene derivatives of known carcinogens for their in vitro carcinogenic potential. This research is crucial for understanding the structural and chemical determinants that influence the biological activities and safety profiles of thiophene-based compounds, including derivatives of methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. The outcomes of such studies provide insights into the risk assessment and design of safer chemical entities (Ashby et al., 1978).
Advancements in Heterocyclic Compound Synthesis Further investigation into the reactivity of similar compounds has led to advancements in the synthesis of heterocyclic compounds. The versatility of these compounds as building blocks for synthesizing a wide range of heterocycles demonstrates the significant role they play in developing new materials and drugs. This research underlines the importance of understanding the chemical behavior of thiophene derivatives to exploit their potential in creating innovative compounds with desirable properties (Gomaa & Ali, 2020).
Exploring Reactivity and Antioxidant Activity The exploration of the chemical transformations and pharmacological activities of triazole-thione derivatives, which share similarities with thiophene compounds in terms of reactivity and potential for functionalization, highlights the broad applicability of these compounds in pharmaceutical research. This includes their comparison with biogenic amino acids and investigation into their antioxidant and antiradical activities, providing a foundation for further medicinal chemistry explorations (Kaplaushenko, 2019).
Safety And Hazards
特性
IUPAC Name |
methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBCNWDAJLZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381025 | |
| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate | |
CAS RN |
129332-45-2 | |
| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

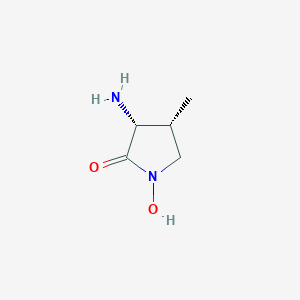
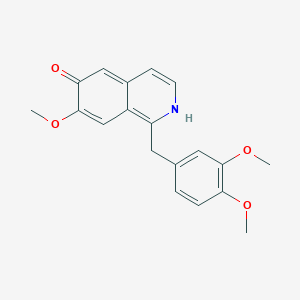
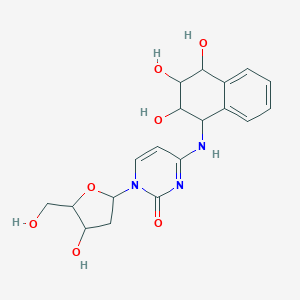
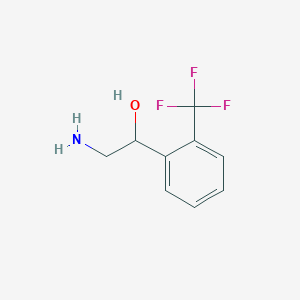
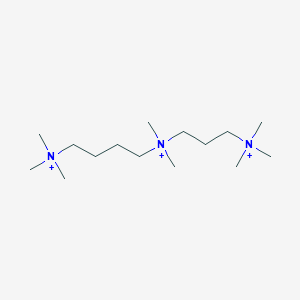
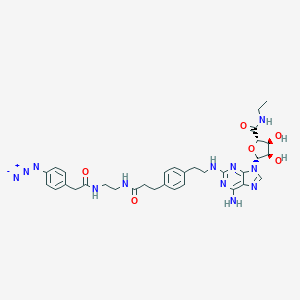
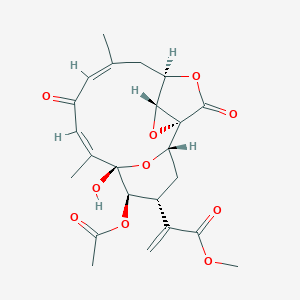
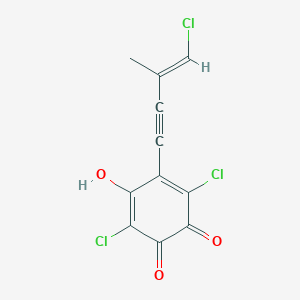
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
